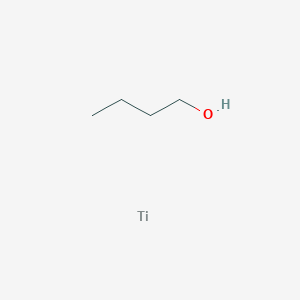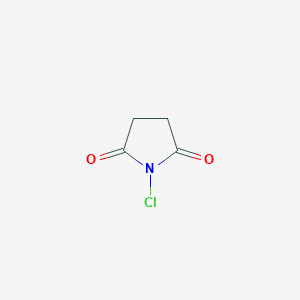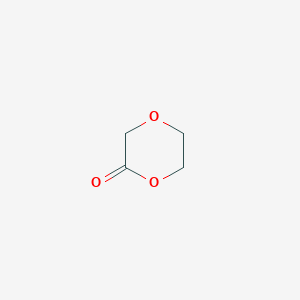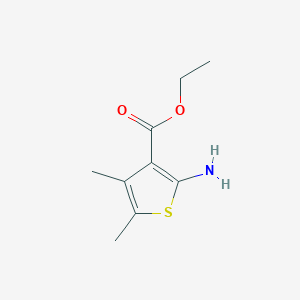
4,4-二甲氧基丁-2-醇
描述
Synthesis Analysis
The synthesis of 4,4-Dimethoxybutan-2-ol and its derivatives often involves complex organic reactions tailored to produce specific stereochemical outcomes. For instance, tartrate-derived diols have been utilized in the asymmetric synthesis of organoboronates, highlighting the versatility of these compounds as protecting groups for boronic acids and as intermediates in asymmetric synthesis (Berg, Eichenauer, & Pietruszka, 2012). Additionally, advancements in green chemistry have led to more sustainable synthetic methods for these compounds, emphasizing the use of methanol as a methylating reagent and common inorganic alkali instead of more hazardous materials (Hu & Shan, 2020).
Molecular Structure Analysis
The molecular structure of 4,4-Dimethoxybutan-2-ol derivatives plays a crucial role in their reactivity and application in synthesis. The spatial arrangement of the dimethoxy groups and the central butan-2-ol moiety influence their stability and reactivity, enabling the formation of diastereo- and enantiomerically pure organoboron reagents. Such molecular intricacies are essential for their application in the synthesis of complex organic molecules.
Chemical Reactions and Properties
4,4-Dimethoxybutan-2-ol and its analogs participate in a variety of chemical reactions, serving as key intermediates in the synthesis of heterocyclic compounds, functionalized alkenes, and biomolecules such as carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015). Their reactivity with thioethoxide ion in N,N-dimethylformamide, leading to regioselective demethylation, further exemplifies their chemical versatility (Cannon, Feutrill, & Wong, 1983).
科学研究应用
不对称有机合成:与4,4-二甲氧基丁-2-醇相关的(2R,3R)-1,4-二甲氧基-1,1,4,4-四苯基丁烷-2,3-二醇是不对称有机合成中的有价值试剂。它能够实现重要的药用有机硼酸酯的对映选择性和对映选择性,这在制药行业中至关重要 (Berg, Eichenauer, & Pietruszka, 2012)。
抗结核活性:新的4-二甲基氨基-2-(萘基)-1-苯基-1-(喹啉-3-基)丁-2-醇,与4,4-二甲氧基丁-2-醇结构相关,显示出显著的抗结核活性。临床试验正在进行中,以评估它们在临床环境中的潜力 (Omel’kov, Fedorov, & Stepanov, 2019)。
绿色化学合成:研究已经开发出使用甲醇和常见无机碱液合成(2R,3R)-1,4-二甲氧基-1,1,4,4-四苯基丁烷-2,3-二醇的绿色合成方法。这导致更高效和环保的过程,突显了向可持续化学的转变 (Hu & Shan, 2020)。
抗组胺性能:对与4,4-二甲氧基丁-2-醇化学相关的4-氨基-1,2-二芳基丁烯进行结构修饰已被证明可以改善其抗组胺性能。这项研究暗示了在过敏治疗中的潜在应用 (Casy & Parulkar, 1969)。
高产率合成:已开发出一种新颖的方法,简化和提高手性诱导剂(2R,3R)-1,4-二甲氧基-1,1,4,4-四苯基丁烷-2,3-二醇的产率。这提供了更简单和高效的合成方法,对于大规模工业应用至关重要 (Hu, Shan, & Song, 2014)。
作用机制
安全和危害
属性
IUPAC Name |
4,4-dimethoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-5(7)4-6(8-2)9-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOIGWDDFIREJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960167 | |
| Record name | 4,4-Dimethoxybutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxybutan-2-ol | |
CAS RN |
39562-58-8 | |
| Record name | 4,4-Dimethoxy-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39562-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxybutan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethoxybutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethoxybutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 4,4-Dimethoxybutan-2-ol via the method described in the research paper?
A: The research paper [] highlights a novel synthetic route to protected aldols like 4,4-Dimethoxybutan-2-ol. This method utilizes a cobalt-catalyzed hydroformylation of epoxides followed by in situ protection with trimethyl orthoformate (HC(OMe)3). This approach offers several advantages:
- High regioselectivity: The reaction demonstrates high regioselectivity, favoring the formation of the desired terminal aldehyde from terminal epoxides. []
- Stereochemical control: The reaction proceeds with retention of configuration, as evidenced by the conversion of (S)-1-benzyloxy-2,3-epoxypropane to (R)-1-benzyl-oxy-4,4-dimethoxybutan-2-ol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




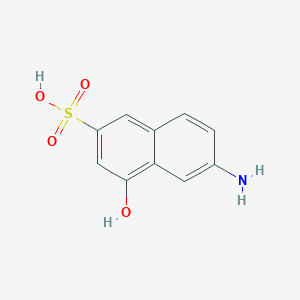



![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)
